Aliskiren fumarate

Description

Historical Development of Renin Inhibition: A Research Perspective

The journey to develop a clinically effective renin inhibitor was a long and challenging one, spanning several decades and involving a progression from peptide-based compounds to highly specific, non-peptide molecules. wikipedia.org

The concept of inhibiting the RAAS for therapeutic benefit has been a cornerstone of cardiovascular research. nih.gov The initial focus was on downstream components of the cascade, leading to the successful development of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). ecrjournal.comresearchgate.net However, the idea of targeting renin, the enzyme that catalyzes the first and rate-limiting step in the production of angiotensin II, was recognized as a potentially more direct and specific approach. nih.govnih.gov

Early attempts at renin inhibition were fraught with difficulties. The first synthetic renin inhibitor, Pepstatin, was identified in 1972 but had poor pharmacokinetic properties that prevented its use in living organisms. wikipedia.org The first generation of inhibitors that followed were peptide analogues of angiotensinogen (B3276523), which also suffered from limited drug-like characteristics. wikipedia.org

The 1980s saw the emergence of a second generation of peptide-like renin inhibitors, including compounds like remikiren, enalkiren, and zanikiren. wikipedia.org While these showed improved properties and entered clinical trials, they still faced challenges with oral bioavailability and potency, ultimately hindering their clinical development. nih.govwikipedia.org The persistent research effort underscored the significant hurdles in designing an orally active inhibitor for the highly specific renin enzyme.

Table 1: Generations of Renin Inhibitors in Research

| Generation | Class | Example Compounds | Key Research Challenges |

|---|---|---|---|

| First | Peptide Analogues | Pepstatin, H-142 | Poor pharmacokinetic properties, low in vivo activity. wikipedia.org |

| Second | Peptidomimetic | Remikiren, Enalkiren, Zanikiren | Limited oral bioavailability, insufficient potency for clinical use. nih.govwikipedia.org |

| Third | Non-peptide | Aliskiren (B1664508) | Overcoming poor absorption and achieving sustained oral efficacy. wikipedia.orgacs.org |

The development of aliskiren, a third-generation, non-peptide renin inhibitor, represented a significant breakthrough. slideshare.netwikipedia.org Leveraging structure-based drug design and molecular modeling techniques, researchers at Ciba-Geigy (now Novartis) were able to create a potent and orally bioavailable molecule. slideshare.netacs.org Aliskiren's discovery was the result of extensive efforts to optimize the chemical structure to improve its in vivo potency and duration of action. acs.org

As the first in its class to be approved for clinical use in 2007, aliskiren provided a powerful new instrument for cardiovascular research. nih.govwikipedia.org It allowed for the direct inhibition of renin, effectively blocking the RAAS at its origin. nih.gov This mechanism is distinct from ACE inhibitors and ARBs, which act further down the cascade and can lead to a compensatory rise in plasma renin activity (PRA). ecrjournal.comnih.gov In contrast, aliskiren decreases PRA, offering a unique profile for studying the effects of comprehensive RAAS suppression. nih.govnih.gov

Significance of Direct Renin Inhibition in Cardiovascular Research

The advent of aliskiren opened new avenues for investigating the role of the RAAS in cardiovascular disease. nih.gov Direct renin inhibition provides a more complete blockade of the system compared to other agents, as it prevents the initial conversion of angiotensinogen to angiotensin I, thereby reducing the formation of both angiotensin I and angiotensin II. nih.govpatsnap.com

Research has focused on the potential for direct renin inhibition to offer superior end-organ protection beyond blood pressure reduction. ecrjournal.com Preclinical studies in animal models suggested that aliskiren could decrease cardiac hypertrophy, reduce proteinuria, and attenuate inflammation. nih.gov The unique mechanism of reducing plasma renin activity was hypothesized to have significant implications for preventing hypertension-associated cardiac and renal damage. ecrjournal.com

Clinical trials were designed to explore these potential benefits in various patient populations. For instance, studies investigated aliskiren's effects on cardiovascular and renal outcomes in patients with diabetes and heart failure. mdpi.com While some early studies showed favorable findings, larger outcome trials like ALTITUDE and ASTRONAUT did not demonstrate the expected benefits and, in some cases, raised safety concerns, particularly when combined with other RAAS inhibitors in high-risk populations. nih.govmdpi.comnih.gov These findings have been crucial in shaping the understanding of the complex role of the RAAS and the nuanced effects of its inhibition at different points in the cascade.

Table 2: Key Research Areas for Direct Renin Inhibition

| Research Area | Focus of Investigation | Key Research Findings |

|---|---|---|

| End-Organ Damage | Effects on cardiac hypertrophy, proteinuria, and renal function. | Preclinical data showed potential for improved target-organ protection. ecrjournal.comnih.gov Clinical outcome trials (e.g., ALTITUDE) did not consistently translate these benefits, particularly in diabetic patients on other RAAS inhibitors. mdpi.comnih.gov |

| Plasma Renin Activity | Impact on the compensatory rise in renin seen with other RAAS inhibitors. | Aliskiren uniquely decreases plasma renin activity, unlike ACE inhibitors and ARBs which increase it. nih.govnih.gov |

| Combination Therapy | Efficacy and safety when combined with ACE inhibitors or ARBs. | Dual RAAS blockade with aliskiren was investigated for enhanced cardiovascular protection. nih.gov Major trials were terminated due to lack of benefit and increased adverse events in certain high-risk groups. wikipedia.orgmdpi.com |

| Heart Failure | Role in reducing morbidity and mortality in patients with heart failure. | The ASTRONAUT and ATMOSPHERE trials did not show a reduction in cardiovascular death or heart failure rehospitalization with the addition of aliskiren to standard therapy. nih.govjwatch.org |

Propriétés

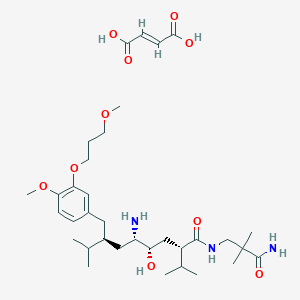

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23-,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFGNDXWVZPKJA-KVBHIGNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173334-58-2 | |

| Record name | Aliskiren hemifumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173334-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aliskiren fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms and Structural Basis of Action

Aliskiren (B1664508) fumarate's therapeutic effect stems from its ability to directly and selectively inhibit the enzyme renin at a molecular level.

Direct Renin Inhibition at the Molecular Level

Aliskiren is a potent, non-peptide, and selective direct inhibitor of human renin. europa.eu Its design was informed by crystallographic structure analysis and computational molecular modeling of how inhibitor compounds bind to the human renin active site. e-lactancia.org

Interaction with Renin Enzyme: Binding Site Characteristics: Aliskiren binds with high affinity to the active site of renin. drugbank.comncats.io A key feature of this interaction is its engagement with a distinct, non-substrate subpocket known as the S3bp binding site. wikipedia.orgnih.govijcrt.org This specific binding is crucial for its high potency and selectivity for renin over other aspartic proteases like pepsin and cathepsin D. ijcrt.org The hydroxyl group on the aliskiren molecule forms a hydrogen bond with the two oxygen atoms of the catalytic aspartate residue (Asp32), while its amine group interacts with the carboxylic acid group of Gly217 and the oxygen of Asp32. ijcrt.org This tight binding effectively blocks the active site of the enzyme.

Inhibition of Angiotensinogen (B3276523) Conversion to Angiotensin I: Renin's primary function is to cleave angiotensinogen, a protein produced by the liver, to form the decapeptide angiotensin I (Ang I). patsnap.comijpp.com This is the first and rate-limiting step in the RAAS cascade. manufacturingchemist.comijpp.com By occupying the active site of renin, aliskiren physically prevents angiotensinogen from binding, thereby inhibiting its conversion to Angiotensin I. patsnap.comeuropa.eudrugbank.com This direct inhibition is a key differentiator from other RAAS-targeting agents that act downstream. patsnap.com

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) Cascade

By inhibiting the initial step of the RAAS, aliskiren sets off a chain of effects that modulate the entire system.

Impact on Angiotensin I and Angiotensin II Formation

The inhibition of angiotensinogen conversion directly leads to a decrease in the circulating levels of Angiotensin I. europa.euncats.io Consequently, the substrate for angiotensin-converting enzyme (ACE) is reduced, leading to a subsequent decrease in the formation of the potent vasoconstrictor, Angiotensin II (Ang II). patsnap.comeuropa.euontosight.ai This reduction in Angiotensin II is a primary contributor to aliskiren's blood pressure-lowering effects. patsnap.com

Influence on Aldosterone (B195564) Secretion Pathways

Angiotensin II is a primary stimulant for the release of aldosterone from the adrenal cortex. patsnap.comdrugbank.com Aldosterone promotes sodium and water retention by the kidneys. patsnap.com By reducing Angiotensin II levels, aliskiren indirectly decreases the stimulation of aldosterone secretion. patsnap.comijpp.com This leads to reduced sodium and water reabsorption, contributing further to the reduction in blood pressure. patsnap.com

Compensatory Responses within the RAAS: Renin Levels and Activity

A common phenomenon with agents that inhibit the RAAS is a compensatory increase in plasma renin concentration (PRC) due to the interruption of the negative feedback loop. wikidoc.orgglobalrph.com While treatment with ACE inhibitors and angiotensin receptor blockers (ARBs) leads to a rise in both PRC and plasma renin activity (PRA), aliskiren demonstrates a unique effect. europa.euglobalrph.comahajournals.org

Despite the compensatory increase in renin concentration, aliskiren's direct binding to the enzyme means that the increased renin is largely inactive. wikidoc.org This results in a significant decrease in PRA, typically by 50% to 80% in hypertensive patients. europa.eu Consequently, even with elevated renin levels, the production of Angiotensin I and Angiotensin II remains suppressed. wikidoc.orgglobalrph.comhres.ca

Table 1: Effect of Aliskiren on RAAS Components

| Component | Effect of Aliskiren | Rationale |

|---|---|---|

| Plasma Renin Concentration (PRC) | Increases | Compensatory response to RAAS inhibition. wikidoc.org |

| Plasma Renin Activity (PRA) | Decreases (50-80%) | Direct binding and inhibition of the renin enzyme. europa.eu |

| Angiotensin I (Ang I) | Decreases | Inhibition of angiotensinogen conversion. europa.euncats.io |

| Angiotensin II (Ang II) | Decreases | Reduced availability of Angiotensin I substrate. patsnap.comeuropa.eu |

| Aldosterone | Decreases | Reduced stimulation by Angiotensin II. patsnap.comijpp.com |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Aliskiren fumarate (B1241708) |

| Aliskiren |

| Angiotensin I |

| Angiotensin II |

| Aldosterone |

| Pepsin |

| Cathepsin D |

| Ramipril |

| Irbesartan (B333) |

| Valsartan (B143634) |

| Hydrochlorothiazide (B1673439) |

| Amlodipine (B1666008) |

| Atenolol |

| Losartan (B1675146) |

Structure-Activity Relationships (SAR) and Molecular Design

The journey to discovering aliskiren, a potent and selective direct renin inhibitor, is a landmark case in modern medicinal chemistry, showcasing the power of structure-activity relationships (SAR) and rational drug design. This process involved a meticulous, iterative cycle of designing, synthesizing, and testing compounds to achieve optimal interaction with the target enzyme, renin.

Rational Drug Design Approaches: Molecular Modeling and Crystal Structure Elucidation

The development of aliskiren is a prime example of structure-based drug design, a strategy that relies on the three-dimensional structure of the target protein to design effective inhibitors. nih.govresearchgate.net Early attempts to create renin inhibitors were fraught with challenges, primarily the poor oral bioavailability and lack of specificity of peptide-based molecules. nih.govnih.gov The breakthrough came from a concerted effort combining computational molecular modeling with X-ray crystallography to design non-peptidic inhibitors with improved pharmacokinetic properties. nih.govahajournals.org

Scientists utilized homology modeling and later the crystal structure of human renin to understand its active site. researchgate.net This site is a deep, predominantly hydrophobic cleft with specific subpockets (S1, S2, S3, S4) that accommodate the amino acid residues of its natural substrate, angiotensinogen. Central to its function is the catalytic dyad of two aspartic acid residues, Asp32 and Asp215. eoinobrien.org Aliskiren was engineered to act as a transition-state mimetic, effectively blocking this active site. eoinobrien.org

X-ray crystallography of the aliskiren-renin complex was pivotal, confirming that aliskiren binds in an extended conformation, occupying the S1, S1', S2', and a unique S3 subpocket (S3sp). eoinobrien.orgproteopedia.org This detailed structural view revealed the precise interactions responsible for its high affinity. A key interaction involves the central hydroxyl group of aliskiren, which forms crucial hydrogen bonds with the catalytic aspartates (Asp32 and Asp215), mimicking the tetrahedral transition state of the enzyme reaction. eoinobrien.orgwikipedia.org This rational, structure-guided approach enabled the design of a molecule with high potency and specificity, overcoming the hurdles faced by previous generations of renin inhibitors. nih.govresearchgate.net

Stereochemical Considerations in Renin Binding

Stereochemistry is a critical determinant of aliskiren's efficacy, as the renin active site is a highly chiral environment. Aliskiren possesses five stereocenters, which means it could theoretically exist as 32 different stereoisomers. However, only the single (2S, 4S, 5S, 7S)-isomer demonstrates potent inhibitory activity against renin. nih.gov

This high degree of stereospecificity is dictated by the precise three-dimensional arrangement of the amino acid residues lining the enzyme's active site pockets. The specific (S) configuration at each chiral center ensures that the various side chains of the aliskiren molecule are perfectly oriented to fit into the corresponding hydrophobic pockets of renin and to form key hydrogen bonds.

For instance, the conformation of aliskiren is crucial for its binding. In aqueous solutions, it tends to adopt a U-shape, but in less polar environments, it assumes an "extended" conformation that is more similar to its receptor-bound state. acs.orgnih.gov This extended form allows the molecule to stretch across the active site. The methoxy (B1213986) group on the aromatic ring fills the S3 pocket, and its side chain is positioned to interact ideally with the distinct S3sp subpocket. wikipedia.org Any alteration in the stereochemistry at these centers would lead to a significant loss of binding affinity due to steric clashes or the inability to form the necessary stabilizing interactions within the active site. nih.gov

Optimization Strategies for Enzyme Affinity and Selectivity

The optimization of aliskiren into a clinically successful drug involved strategic modifications to enhance its affinity for renin and, crucially, its selectivity over other related human aspartic proteases like pepsin and cathepsin D. eoinobrien.orgresearchgate.net This was achieved through systematic structure-activity relationship (SAR) studies guided by molecular modeling and crystallographic data. researchgate.netslideshare.net

A key to aliskiren's high selectivity lies in its interaction with the S3sp subpocket, a feature distinct to renin. wikipedia.org The methoxypropoxy sidechain was optimized for length and the position of its ether oxygen, which acts as a hydrogen bond acceptor from the Tyrosine 14 residue in this subpocket. eoinobrien.org This specific interaction dramatically enhanced binding affinity and selectivity. eoinobrien.org

Furthermore, the design moved away from a traditional peptide-like backbone, which improved pharmacokinetic properties. ahajournals.org The final molecule is a potent competitive inhibitor of human renin with an IC₅₀ (concentration inhibiting 50% of activity) of 0.6 nM, while showing over 10,000-fold lower affinity for other aspartic peptidases. eoinobrien.org

The table below summarizes key interactions and structural features that were optimized for high affinity and selectivity.

| Structural Feature of Aliskiren | Interacting Renin Residue/Pocket | Contribution to Binding and Selectivity |

| Central Hydroxyl Group | Catalytic Aspartates (Asp32, Asp215) | Forms critical hydrogen bonds, mimicking the reaction's transition state, essential for high affinity. eoinobrien.orgwikipedia.org |

| Methoxypropoxy Sidechain | S3sp Subpocket (hydrophobic interactions), Tyrosine 14 (hydrogen bond) | Occupies a unique subpocket in renin, significantly increasing both affinity and selectivity over other proteases. eoinobrien.orgwikipedia.org |

| Amide Group | Serine 76 | Forms a hydrogen bond, contributing to the stability of the bound complex. proteopedia.org |

| Terminal Amide | Arginine 74 (S2' pocket) | Forms a hydrogen bond, anchoring the molecule in the active site. proteopedia.org |

| Non-peptide Backbone | N/A | Overcomes the poor oral bioavailability and metabolic instability of earlier peptide-based inhibitors. nih.govahajournals.org |

This multi-faceted optimization strategy, leveraging detailed structural insights, ultimately yielded aliskiren as the first orally effective direct renin inhibitor for the treatment of hypertension. ecrjournal.comacs.org

Preclinical Pharmacodynamics and Biological Activity

In Vitro Pharmacological Characterization

The in vitro profile of aliskiren (B1664508) establishes its potency and selectivity as a renin inhibitor.

Renin Inhibition Potency (IC50) and Specificity Profiles

Aliskiren demonstrates high-potency and specific inhibition of human renin. In vitro studies have consistently reported a low nanomolar half-maximal inhibitory concentration (IC50) for aliskiren against human renin, with values around 0.6 nM. if-pan.krakow.pleoinobrien.orgjacc.org This potency is a key characteristic that distinguishes it from earlier, less effective renin inhibitors. eoinobrien.org The compound exhibits a high degree of specificity for primate renin, showing significantly less activity against renin from other species such as dogs, rats, rabbits, pigs, and cats. eoinobrien.orgnih.gov This species specificity has necessitated the use of specialized animal models for in vivo studies. hres.ca

Furthermore, aliskiren displays a favorable specificity profile against other related aspartic peptidases. It shows a markedly lower affinity for enzymes like cathepsin D and pepsin, with IC50 values that are over 10,000-fold higher than for renin, indicating minimal off-target activity. if-pan.krakow.pl

| Enzyme/Species | IC50 (nM) | Reference |

|---|---|---|

| Human Renin | 0.6 | if-pan.krakow.pleoinobrien.orgjacc.org |

| Marmoset Renin | 2 | |

| Rat Renin | 80 | |

| Cathepsin D | >10,000 | if-pan.krakow.pl |

| Pepsin | >10,000 | if-pan.krakow.pl |

Effects on Cellular Processes in Disease Models (e.g., Smooth Muscle Cell Migration)

Beyond its direct enzymatic inhibition, aliskiren has been shown to influence cellular processes relevant to cardiovascular disease. In cultured human aortic smooth muscle cells (SMCs), aliskiren at a concentration of 10 µM significantly inhibited prorenin-induced cell migration. nih.gov This effect was associated with a reduction in Rac-GTP levels, a key regulator of cell motility, without affecting RhoA-GTP levels. nih.gov Aliskiren also prevented the morphological changes and lamellipodia formation induced by prorenin, further supporting its inhibitory role in SMC migration. nih.gov

In Vivo Pharmacodynamic Studies in Animal Models

Due to its high specificity for human renin, preclinical in vivo studies of aliskiren have often utilized primate models, such as the sodium-depleted marmoset, or genetically modified rodents, like double transgenic rats (dTGR) expressing both human renin and human angiotensinogen (B3276523) genes. jacc.orgnih.govhres.ca

Plasma Renin Activity and Renin Concentration Responses

In vivo, aliskiren effectively suppresses plasma renin activity (PRA). In sodium-depleted marmosets, oral administration of aliskiren led to a complete inhibition of PRA. eoinobrien.org A key pharmacodynamic feature of aliskiren is its impact on plasma renin concentration (PRC). While it decreases PRA, aliskiren, like other RAAS inhibitors, causes a compensatory increase in PRC. eoinobrien.orgsysrevpharm.org This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release. eoinobrien.org Despite this rise in PRC, the direct inhibition of renin's enzymatic activity by aliskiren ensures a net reduction in the generation of angiotensin peptides.

Blood Pressure Regulatory Mechanisms

The primary pharmacodynamic effect of aliskiren in vivo is the dose-dependent reduction of blood pressure. In sodium-depleted marmosets, single oral doses of aliskiren produced a sustained decrease in mean arterial blood pressure without a significant change in heart rate. eoinobrien.orgnih.gov Studies in spontaneously hypertensive rats and dTGR have also demonstrated the antihypertensive efficacy of aliskiren. if-pan.krakow.plhres.ca The blood pressure-lowering effect of aliskiren has been shown to be comparable to that of other established antihypertensive agents like angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors. if-pan.krakow.plnih.gov

Organ-Protective Effects and Associated Molecular Pathways in Preclinical Disease Models

Preclinical studies have provided evidence for the organ-protective effects of aliskiren beyond its blood pressure-lowering actions. In dTGR, a model prone to developing end-organ damage, aliskiren treatment has been shown to prolong survival, reduce cardiac hypertrophy, and decrease proteinuria. hres.canih.govnih.gov These beneficial effects were observed even at doses that had minimal impact on blood pressure, suggesting mechanisms independent of hemodynamic changes. nih.gov

The molecular pathways underlying these protective effects involve the comprehensive blockade of the RAAS. In a mouse model of chronic skin inflammation, aliskiren demonstrated anti-inflammatory effects by reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and by inhibiting myeloperoxidase activity. sysrevpharm.org It also exhibited antiproliferative activity by decreasing epidermal hyperplasia. sysrevpharm.org In models of myocardial ischemia/reperfusion injury, aliskiren has been shown to protect the heart by activating nitric oxide synthase (eNOS) signaling. researchgate.net Furthermore, in diabetic rat models, aliskiren has been observed to reduce the expression of the (pro)renin receptor, potentially mitigating its pathological signaling. plos.org In a rat model of stroke, aliskiren treatment led to improved neurological outcomes and attenuated the expression of inflammatory markers like TNF-α in the ischemic brain.

| Organ/System | Preclinical Model | Observed Effects | Associated Molecular Pathways | Reference |

|---|---|---|---|---|

| Heart | Double Transgenic Rats (dTGR), Spontaneously Hypertensive Rats | Reduced cardiac hypertrophy, Decreased left ventricular wall thickness, Protection against myocardial ischemia/reperfusion injury | RAAS inhibition, Activation of nitric oxide synthase (eNOS) signaling | hres.canih.govnih.govresearchgate.net |

| Kidney | Double Transgenic Rats (dTGR), Diabetic Rats | Reduced proteinuria, Decreased glomerulosclerosis | RAAS inhibition, Reduced (pro)renin receptor expression | hres.canih.govnih.govplos.org |

| Vasculature | Atherosclerotic Mice | Reduced atherosclerosis progression | Improved nitric oxide bioavailability | nih.gov |

| Brain | Stroke Model Rats (dTGR) | Improved neurological outcome, Reduced infarct size (not statistically significant), Attenuated inflammation | Reduced expression of TNF-α | |

| Skin | Mouse Model of Chronic Skin Inflammation | Reduced inflammation and hyperproliferation | Decreased TNF-α and IL-6 levels, Inhibition of myeloperoxidase activity | sysrevpharm.org |

Renal Function and Proteinuria Attenuation

Aliskiren fumarate (B1241708) has demonstrated significant positive effects on renal function and the reduction of proteinuria in various animal models. In a model of lupus nephritis in mice, aliskiren treatment attenuated proteinuria. lktlabs.comnih.gov This effect was attributed to a decrease in inflammatory cytokine levels and a reduction in glomerular inflammation. lktlabs.comnih.gov Specifically, the study noted a significant reduction in inflammatory cytokines such as transforming growth factor-beta1, regulated on activation normal T cell expressed, monocyte chemoattractant protein-1, and osteopontin. nih.gov Furthermore, aliskiren treatment led to a reduction in innate immunity markers like toll-like receptor 7 and decreased glomerular proliferation and inflammation. nih.gov Notably, these beneficial renal effects, including the improvement in proteinuria, occurred independently of significant changes in blood pressure. nih.gov

In diabetic rat models, aliskiren has been shown to ameliorate diabetic renal vascular complications and improve insulin (B600854) resistance. lktlabs.com Studies in double transgenic rats (dTGR) expressing human renin and angiotensinogen genes, which develop severe hypertension and end-organ damage, have also highlighted the renal-protective effects of aliskiren. nih.govsysrevpharm.org In these models, aliskiren reduced albuminuria. sysrevpharm.org Low doses of aliskiren provided target organ protection, including a reduction in albuminuria, without significantly affecting blood pressure. sysrevpharm.org

The mechanism behind these renal benefits involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). By directly inhibiting renin, aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a key mediator of renal damage and proteinuria. lktlabs.com

Cardiac Remodeling and Hypertrophy

Preclinical studies in animal models have consistently shown that aliskiren fumarate can attenuate cardiac remodeling and hypertrophy. In spontaneously hypertensive rats (SHR), aliskiren was found to decrease cardiac hypertrophy to a degree at least comparable to angiotensin-converting enzyme (ACE) inhibitors and angiotensin II type 1 (AT1) receptor blockers for a similar reduction in blood pressure. nih.gov Treatment with aliskiren in SHR led to a reduction in cardiomyocyte area and a trend towards normalization of elevated brain natriuretic peptide plasma levels. nih.gov

In a novel transgenic rat model expressing both human renin and angiotensinogen genes (dTGR), which develops severe hypertension and cardiac damage, aliskiren demonstrated protective effects. nih.gov It was shown to decrease cardiac hypertrophy and improve survival in these animals. nih.govsysrevpharm.org Even at low doses that did not significantly lower blood pressure, aliskiren was able to reduce cardiac hypertrophy. sysrevpharm.org

Furthermore, in a mouse model of dilated cardiomyopathy (DCM) with heart failure with reduced ejection fraction (HFrEF), treatment with aliskiren was investigated. researchgate.net The study highlighted the role of the renin-angiotensin system in the progression of cardiac dysfunction. researchgate.net In studies on rats with experimental dilated cardiomyopathy, aliskiren administration was associated with improved survival and reduced edema and cachexia, suggesting a beneficial impact on the cardiac remodeling process.

The mechanisms underlying these cardioprotective effects involve the direct inhibition of renin, leading to reduced angiotensin II levels. nih.gov This, in turn, mitigates the pathological effects of angiotensin II on the heart, such as cardiomyocyte hypertrophy and fibrosis. physiology.org Aliskiren has also been shown to offer superior long-term cardiac angiotensin suppression compared to other RAAS inhibitors in some models. nih.gov

Anti-inflammatory Effects in Animal Models

Aliskiren fumarate has demonstrated notable anti-inflammatory properties in various animal models of inflammation. In rat models of inflammation, including cotton-pellet-induced granulomatous inflammation and formaldehyde-induced paw edema, aliskiren significantly reduced inflammation in a dose-dependent manner. nih.govnih.govresearchgate.net This was evidenced by a decrease in the percentage of exudate, granuloma formation, and paw edema. nih.govnih.govresearchgate.net

The anti-inflammatory effects of aliskiren are associated with the modulation of key inflammatory markers. Studies have shown that aliskiren significantly reduces serum concentrations of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), vascular cell adhesion molecule-1 (VCAM-1), and high-sensitivity C-reactive protein (hs-CRP). nih.govnih.govresearchgate.net Concurrently, it restores the serum concentration of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov Histopathological examination of affected tissues also revealed significant improvements following aliskiren treatment. nih.govresearchgate.net

In a carrageenan-induced pleurisy model in rats, aliskiren administration alleviated lung injury by decreasing tissue damage, reducing the overexpression of tissue pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β), and mitigating oxidative stress. scielo.br The protective effects were comparable to standard anti-inflammatory drugs. scielo.br

Furthermore, in a model of lupus nephritis, aliskiren treatment led to a significant reduction in inflammatory cytokines, including transforming growth factor-beta1, and decreased glomerular inflammation. nih.gov These findings suggest that the anti-inflammatory actions of aliskiren are mediated, at least in part, through the inhibition of the renin-angiotensin-aldosterone system (RAAS), which is known to play a role in inflammatory processes. scielo.br

Investigations in Specific Disease Models (e.g., Cachexia, Pain)

The therapeutic potential of aliskiren fumarate has been explored in specific disease models beyond its primary cardiovascular indications, notably in cachexia and pain.

In a mouse model of cancer cachexia induced by C26 mouse colon carcinoma cells, aliskiren demonstrated significant anti-cachexia effects. chemsrc.comnih.gov Administration of aliskiren, both as a preventive and a therapeutic strategy, led to an alleviation of multiple cachexia-associated symptoms, including the attenuation of body weight loss, reduction of tumor burden, and inhibition of muscle wasting. chemsrc.comnih.gov Furthermore, aliskiren treatment improved whole-body strength, mobility, coordination, and locomotor activity, and prolonged survival in these mice. chemsrc.commedchemexpress.com The underlying mechanisms for these benefits include the antagonism of cachexia-induced activation of the renin-angiotensin system (RAS), reduction of systemic and muscular inflammation, mitigation of oxidative stress, and inhibition of both the autophagy-lysosome and ubiquitin-proteasome pathways. nih.gov

Aliskiren has also been investigated for its potential to attenuate neuropathic pain. In a rat model of chronic constriction injury (CCI) of the sciatic nerve, administration of aliskiren significantly attenuated pain-related behaviors, including cold allodynia, mechanical allodynia, and mechanical and heat hyperalgesia. nih.gov This beneficial effect was associated with a reduction in the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the sciatic nerve. nih.gov These findings suggest that the anti-inflammatory properties of aliskiren may contribute to its pain-alleviating effects in neuropathic pain states. nih.gov

Interactive Data Table: Effects of Aliskiren in Preclinical Disease Models

| Disease Model | Animal | Key Findings | Reference |

| Cancer Cachexia | BALB/c mice | Alleviated body weight loss, muscle wasting, and tumor burden; Improved physical function and survival. | chemsrc.comnih.gov |

| Neuropathic Pain (CCI) | Rats | Attenuated cold and mechanical allodynia, and heat hyperalgesia; Reduced TNF-α levels in the sciatic nerve. | nih.gov |

Combinatorial Pharmacodynamic Interactions with Other RAAS Blockers in Animal Models

The combination of aliskiren fumarate with other renin-angiotensin-aldosterone system (RAAS) blockers, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II type 1 (AT1) receptor blockers (ARBs), has been investigated in various animal models to assess potential synergistic effects on blood pressure and end-organ protection.

In spontaneously hypertensive rats, aliskiren has been shown to intensify the antihypertensive effects of low doses of the ARB valsartan (B143634) and the ACE inhibitor benazeprilat. sysrevpharm.org Similarly, in a study using mRen2.Lewis hypertensive rats, the combination of aliskiren and valsartan reduced arterial pressure more effectively than either drug administered alone. ahajournals.org This enhanced blood pressure-lowering effect is thought to be due to a more complete blockade of the RAAS. ahajournals.org For instance, the combination therapy was shown to partially blunt the increase in plasma angiotensin II induced by valsartan alone. ahajournals.org

Studies in double transgenic rats (dTGR) expressing human renin and angiotensinogen genes have also explored these combinations. In this model, which exhibits severe hypertension and end-organ damage, combining aliskiren with an ARB like losartan (B1675146) has been shown to effectively reduce albuminuria and inflammatory markers. sysrevpharm.org

The rationale for combining RAAS inhibitors is to overcome the compensatory renin release and subsequent increase in plasma renin activity (PRA) that occurs with ACE inhibitors and ARBs. Aliskiren, by directly inhibiting renin, can counteract this effect. When co-administered with hydrochlorothiazide (B1673439), ramipril, or irbesartan (B333), aliskiren was found to maintain PRA levels similar to baseline, suggesting a more comprehensive suppression of the RAAS.

However, it is important to note that while some animal studies have shown favorable pharmacodynamic interactions, the clinical translation of dual RAAS blockade has raised safety concerns, particularly regarding the risk of hyperkalemia, hypotension, and renal complications. ahajournals.orgnih.gov

Interactive Data Table: Aliskiren Combination Therapy in Animal Models

| Combination | Animal Model | Key Pharmacodynamic Findings | Reference |

| Aliskiren + Valsartan | mRen2.Lewis Hypertensive Rats | Greater reduction in arterial pressure compared to monotherapy. | ahajournals.org |

| Aliskiren + Valsartan/Benazeprilat | Spontaneously Hypertensive Rats | Intensified antihypertensive effects of low-dose ARB/ACE inhibitor. | sysrevpharm.org |

| Aliskiren + Losartan | Double Transgenic Rats (dTGR) | Effective reduction of albuminuria and inflammatory markers. | sysrevpharm.org |

| Aliskiren + Ramipril/Irbesartan | Animal Models | Maintained baseline plasma renin activity, suggesting more complete RAAS suppression. |

Preclinical Pharmacokinetics and Metabolism

Absorption and Bioavailability Studies in Preclinical Models

Preclinical investigations have consistently highlighted the low oral bioavailability of aliskiren (B1664508), a characteristic attributed to several factors, including its transport and disposition mechanisms. researchgate.netnih.gov

Role of P-glycoprotein (P-gp) in Transport and Disposition

P-glycoprotein (P-gp), an efflux transporter also known as multidrug resistance protein 1 (MDR1), plays a pivotal role in the limited oral absorption and subsequent disposition of aliskiren. europa.eufda.govhelsinki.fi Preclinical studies have established that P-gp is a major efflux system involved in the intestinal absorption and biliary excretion of aliskiren. europa.eue-lactancia.org In vitro experiments have demonstrated that aliskiren is a substrate for P-gp. researchgate.netnih.govcapes.gov.br This means that as aliskiren is absorbed into intestinal cells, P-gp actively transports it back into the intestinal lumen, thereby reducing the net amount of the drug that reaches systemic circulation. helsinki.fi This active efflux is a key contributor to aliskiren's low bioavailability. researchgate.netnih.gov

The interaction of aliskiren with P-gp has been further elucidated in studies involving P-gp inhibitors. Co-administration of potent P-gp inhibitors has been shown to significantly increase the plasma concentrations of aliskiren, confirming the transporter's role in limiting its absorption. europa.euhres.ca For instance, a study in healthy subjects showed that cyclosporine, a potent P-gp inhibitor, increased the maximum concentration (Cmax) of aliskiren by approximately 2.5-fold and the area under the curve (AUC) by about 5-fold. europa.euhres.ca Similarly, itraconazole, another P-gp inhibitor, led to a 6.5-fold increase in AUC and a 5.8-fold increase in Cmax of aliskiren. europa.eu Conversely, inducers of P-gp, such as rifampicin (B610482), have been shown to decrease aliskiren's bioavailability by about 50%. europa.eu

It is important to note that while aliskiren is a substrate for P-gp, it does not appear to inhibit or induce the activity of this transporter. researchgate.netnih.gov This suggests a low potential for aliskiren to cause clinically significant drug interactions by altering the P-gp-mediated transport of other drugs. e-lactancia.org

Table 1: Impact of P-gp Modulators on Aliskiren Pharmacokinetics

| Interacting Drug | P-gp Effect | Change in Aliskiren Cmax | Change in Aliskiren AUC |

|---|---|---|---|

| Cyclosporine | Inhibitor | ~2.5-fold increase | ~5-fold increase |

| Itraconazole | Inhibitor | ~5.8-fold increase | ~6.5-fold increase |

| Rifampicin | Inducer | - | ~50% decrease |

| Atorvastatin | Inhibitor | ~50% increase | ~50% increase |

| Ketoconazole (B1673606) | Inhibitor | - | ~76% increase |

| Verapamil | Inhibitor | ~2-fold increase | ~2-fold increase |

Data compiled from multiple preclinical and clinical interaction studies. europa.eufda.govcapes.gov.brhres.catga.gov.au

Novel Drug Delivery Systems for Enhanced Bioavailability (e.g., Proliposomes)

To overcome the challenge of low oral bioavailability, novel drug delivery systems have been explored. One such promising approach is the formulation of aliskiren hemifumarate into proliposomes. nih.govresearchgate.netresearchgate.net Proliposomes are dry, free-flowing granular formulations that, upon contact with an aqueous phase, form a liposomal suspension. researchgate.netijprajournal.comisciii.es This technology aims to improve the stability and bioavailability of drugs. researchgate.netijprajournal.com

A study focused on developing proliposomal formulations of aliskiren hemifumarate demonstrated a significant enhancement in its permeability and absorption. nih.govresearchgate.net Using a solvent evaporation method with lipids such as dimyristoylphosphatidylcholine (B1235183) (DMPC) and cholesterol, researchers created proliposomes that were evaluated for various physicochemical properties and in vivo performance. nih.govresearchgate.net

In vitro permeability studies using parallel artificial membrane permeation assay (PAMPA) and Caco-2 cell line models revealed significantly higher permeability of aliskiren from the proliposomal formulation compared to the pure drug. nih.govresearchgate.net Furthermore, in vivo pharmacokinetic studies in male Sprague-Dawley rats showed a marked improvement in the rate and extent of aliskiren absorption from the optimized proliposome formulation. nih.govresearchgate.net Specifically, the relative bioavailability of the aliskiren proliposome formulation was found to be 230% compared to a suspension of the pure drug. nih.govresearchgate.netresearchgate.net This suggests that proliposomal delivery systems can effectively bypass some of the barriers limiting aliskiren's oral absorption. researchgate.net

Distribution and Tissue Accumulation

Following absorption, the distribution of aliskiren to various tissues is a critical determinant of its pharmacological effect, particularly its action on the local renin-angiotensin-aldosterone system (RAAS).

Renal Tissue Concentration and Implications for Local RAAS

Preclinical studies have demonstrated that aliskiren exhibits significant partitioning into the kidneys. nih.gov One study reported a kidney-to-plasma concentration ratio of over 60 after two weeks of treatment, indicating substantial accumulation in renal tissue. nih.gov This high concentration in the kidney is particularly relevant because the kidney has its own local RAAS, which can be overactive in certain disease states. frontiersin.orgoup.com

The ability of aliskiren to achieve high concentrations in the kidney allows for effective inhibition of the local RAAS, which may contribute to its nephroprotective effects beyond systemic blood pressure reduction. nih.govoup.com Studies in animal models have shown that aliskiren can be detected in the rat kidney up to two weeks after the drug has been withdrawn, suggesting high-affinity binding to renal structures. ahajournals.org This prolonged presence in the kidney may lead to a sustained local inhibition of renin activity. ahajournals.org

By directly inhibiting renin at its site of action within the kidney, aliskiren can reduce the local production of angiotensin II, a key mediator of renal damage. frontiersin.orgoup.com This localized effect is thought to be a crucial mechanism behind the renoprotective benefits observed with aliskiren in preclinical models of kidney disease. nih.govfrontiersin.org

Biotransformation and Excretion Pathways

The metabolism and elimination of aliskiren are characterized by minimal biotransformation and a primary route of excretion through the feces.

Cytochrome P450 (CYP) Metabolism: Role of CYP3A4

Despite being a substrate for CYP3A4, aliskiren does not appear to inhibit or induce this enzyme. nih.goveuropa.eudrugs.com This low potential for CYP3A4-mediated drug-drug interactions is a significant characteristic of aliskiren's metabolic profile. e-lactancia.org However, it is noteworthy that some potent inhibitors of CYP3A4 are also inhibitors of P-gp, and co-administration of such drugs can lead to increased aliskiren exposure, likely due to the combined effect on both pathways. europa.eu

The majority of an oral dose of aliskiren is eliminated unchanged in the feces, with studies showing approximately 91% of the dose recovered in feces. e-lactancia.org Only a very small percentage, around 0.6%, is recovered in the urine. researchgate.netnih.goveuropa.eue-lactancia.org This indicates that renal excretion plays a minor role in the elimination of aliskiren. researchgate.netnih.gov

Metabolite Identification and Characterization

Preclinical investigations indicate that aliskiren undergoes limited metabolism, with the parent drug constituting the majority of the circulating compound in plasma. e-lactancia.org Approximately 81% of the total plasma radioactivity, as measured by the area under the curve (AUC), is attributable to unchanged aliskiren. e-lactancia.org

The primary metabolic transformations that do occur involve two main pathways. e-lactancia.orgnih.gov The major pathway is O-demethylation, which can happen at the phenyl-propoxy side chain or the 3-methoxypropoxy group. e-lactancia.orgnih.gov This initial step is often followed by further oxidation of the resulting alcohol to a carboxylic acid derivative. nih.gov In preclinical studies with mice, metabolites resulting from demethylation were identified as M1 and M2. fda.gov

Table 1: Summary of Identified Aliskiren Metabolites in Preclinical Studies

| Metabolite | Metabolic Pathway | Description | Reference |

|---|---|---|---|

| O-desmethyl aliskiren | O-demethylation | Result of demethylation at the phenyl-propoxy or 3-methoxypropoxy side chain. | e-lactancia.orgnih.govahajournals.org |

| Carboxylic acid derivative | Oxidation | Product of further oxidation following the initial O-demethylation. | e-lactancia.orgnih.gov |

| M1 | Demethylation | A minor metabolite identified in mouse fecal extracts. | fda.gov |

| M2 | Demethylation | The main metabolite identified in mouse fecal extracts. | fda.gov |

Biliary/Fecal Excretion Routes

The principal route for the elimination of aliskiren and its metabolites is through biliary and subsequent fecal excretion. nih.gov Following oral administration in humans, nearly 91% of the total dose is recovered in the feces, with the majority being the unchanged parent drug. e-lactancia.orgnih.gov In contrast, urinary excretion is exceptionally low, accounting for only about 0.6% of an orally administered dose. e-lactancia.orgnih.gov

These findings are strongly supported by preclinical animal studies. In rats and marmosets receiving intravenous doses, fecal recovery of the drug was predominant, reaching up to 90% and 78%, respectively. e-lactancia.org This demonstrates that hepatobiliary transport is the major clearance mechanism for systemically available aliskiren. e-lactancia.org

Table 2: Excretion of Aliskiren in Preclinical and Clinical Studies

| Excretion Route | Species | Percentage of Dose Recovered | Reference |

|---|---|---|---|

| Fecal | Human | ~91% | e-lactancia.orgnih.gov |

| Urinary | Human | ~0.6% | e-lactancia.orgnih.gov |

| Fecal (from IV dose) | Rat | Up to 90% | e-lactancia.org |

| Fecal (from IV dose) | Marmoset | Up to 78% | e-lactancia.org |

Preclinical Drug-Drug Interaction Investigations

Interactions with Efflux Transporters (P-gp)

Preclinical in vitro and in vivo studies have consistently identified the P-glycoprotein (P-gp; also known as MDR1/Mdr1a/1b) efflux transporter as a critical determinant of aliskiren's pharmacokinetics. fda.goveuropa.eupharmgkb.org P-gp is heavily involved in the intestinal absorption and biliary excretion of the compound. pharmgkb.orgeuropa.eu Aliskiren is a substrate of P-gp, a characteristic that contributes to its low oral bioavailability by actively pumping the drug out of enterocytes back into the intestinal lumen. researchgate.netdrugs.com

The interaction with P-gp means that the potential for drug-drug interactions is largely dependent on the degree to which a co-administered drug can inhibit or induce this transporter. fda.gov

P-gp Inhibitors: Preclinical studies show that co-administration of aliskiren with P-gp inhibitors enhances its gastrointestinal absorption and decreases its biliary excretion. europa.euhres.ca For example, the P-gp inhibitor ketoconazole has been shown to increase aliskiren plasma levels (AUC and Cmax) by approximately 80%. Similarly, verapamil, another P-gp inhibitor, nearly doubled the AUC and Cmax of aliskiren.

P-gp Inducers: Conversely, P-gp inducers can significantly reduce the bioavailability of aliskiren. europa.eu In a clinical study, the potent P-gp inducer rifampicin decreased aliskiren's bioavailability by approximately 50%. pharmgkb.orgeuropa.eu

Table 3: Effect of P-gp Modulators on Aliskiren Exposure

| Modulator | Effect on P-gp | Impact on Aliskiren Plasma Levels | Reference |

|---|---|---|---|

| Ketoconazole | Inhibitor | ~80% increase in AUC and Cmax | |

| Verapamil | Inhibitor | ~100% (2-fold) increase in AUC and Cmax | |

| Rifampicin | Inducer | ~50% reduction in bioavailability | pharmgkb.orgeuropa.eu |

Interactions with Metabolic Enzymes (CYP3A4)

While in vitro studies identify CYP3A4 as the primary enzyme responsible for the limited metabolism of aliskiren, the compound exhibits a low potential for clinically significant interactions related to the CYP450 system. fda.gov

Preclinical and in vitro investigations have established that aliskiren does not inhibit major CYP450 isoenzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, and CYP3A. drugs.comhres.ca Furthermore, aliskiren does not act as an inducer of CYP3A4. fda.goveuropa.euhres.ca

Because its metabolism via CYP3A4 is a minor elimination pathway, interactions based on induction or inhibition of CYP450 enzymes are generally not anticipated. europa.eu However, it is noteworthy that many potent CYP3A4 inhibitors, such as ketoconazole, are also strong inhibitors of P-gp. europa.eu Therefore, when aliskiren is co-administered with such compounds, the observed increase in aliskiren plasma concentration is the result of a dual mechanism involving the inhibition of both P-gp-mediated efflux and, to a lesser extent, CYP3A4-mediated metabolism. europa.eu

Chemical Synthesis and Impurity Profiling in Research

Synthetic Methodologies for Aliskiren (B1664508) Fumarate (B1241708)

Achieving the correct stereochemistry at Aliskiren's four chiral centers is the most critical challenge in its synthesis. The absolute configuration—(2S, 4S, 5S, 7S)—is crucial for its biological activity. Researchers have employed several strategies to control stereochemistry, primarily through the use of chiral auxiliaries, substrate-controlled reactions, and the incorporation of pre-existing chiral building blocks. researchgate.neteuniverse.ch

One notable approach involves an Evans chiral auxiliary-aided asymmetric allylation for the synthesis of key chiral intermediates, which has been shown to produce excellent enantiomeric purity, often exceeding 97% enantiomeric excess (ee). rsc.org Another successful strategy utilizes a catalytic stereoselective nitroaldol reaction (Henry reaction) as the key step. researchgate.net In this method, an enantiopure nitroalkane is reacted to form a nitrolactone intermediate, effectively setting the configuration for all four stereocenters required in the final product. researchgate.netresearchgate.net The use of chiral auxiliary groups to install stereogenic centers one at a time is a common, albeit lengthy, method to ensure stereochemical control. researchgate.net These methods highlight the importance of installing chirality early and efficiently in the synthetic sequence to maximize the yield of the desired stereoisomer.

Convergent synthesis is a hallmark of many Aliskiren production strategies, where the molecule is assembled from several key intermediates. researchgate.net This approach allows for greater efficiency and easier purification compared to a linear synthesis.

Several distinct synthetic routes and key intermediates have been reported. One prominent pathway involves the coupling of two main fragments: 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene and a (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative. allfordrugs.com The resulting coupled product undergoes halolactonization to form a lactone intermediate, which is then converted to an azide (B81097). This azide intermediate is subsequently ring-opened with 3-amino-2,2-dimethylpropionamide, followed by a final catalytic hydrogenation to yield Aliskiren. allfordrugs.com

Another documented route begins with a compound containing a cyano group, which is first converted to an amide. google.com The subsequent reduction of an azide group in this intermediate leads to the formation of the Aliskiren backbone. google.com Research has also focused on developing efficient pathways for advanced intermediates such as (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide, utilizing methods like the modified Julia–Kocienski olefination to construct the E-olefin functionality with high selectivity. rsc.org To circumvent issues with low yields and by-products in certain steps, alternative pathways using novel imine intermediates have also been developed, which can be more easily isolated with higher purity. google.com

Table 1: Selected Key Intermediates in Aliskiren Fumarate Synthesis

| Intermediate Name/Description | Role in Synthesis | Reference(s) |

| 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene | Chiral building block for the aromatic portion of Aliskiren. | allfordrugs.com |

| (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative | Chiral building block for the aliphatic chain of Aliskiren. | allfordrugs.com |

| Halolactone Intermediate | Formed after coupling of main fragments; precursor to azide intermediate. | allfordrugs.com |

| Azide Intermediate | Key intermediate that undergoes ring-opening and reduction to form the final amine. | allfordrugs.comgoogle.com |

| (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide | Advanced intermediate used in convergent synthesis strategies. | rsc.orgresearchgate.net |

| Imine Intermediates (e.g., Formula VII-imine) | Novel intermediates designed for more efficient and higher purity synthesis. | google.com |

Optimizing the synthesis of Aliskiren is crucial for making its production more economical, environmentally friendly, and scalable. google.com Key goals include improving yields, reducing the number of steps, avoiding costly chromatographic purifications, and minimizing waste. researchgate.netgoogle.com

One major area of optimization has been the development of continuous manufacturing processes. acs.orgnih.gov Researchers at the Novartis-MIT Center for Continuous Manufacturing demonstrated an end-to-end process starting from advanced intermediates. researchgate.netmit.edu This system integrates synthesis, purification, crystallization, and even final tablet formulation into a single, automated process. nih.govresearchgate.net Compared to traditional batch processing, which can take over 300 hours, the continuous flow process is completed in just 48 hours, uses fewer unit operations, and operates in solvent-free conditions for some steps, significantly reducing the environmental footprint. acs.org

Other optimization strategies focus on the chemical pathway itself. This includes exploring different types of reactions, such as olefin cross-metathesis or Horner–Wadsworth–Emmons olefination, to find the most efficient method for constructing specific bonds. rsc.org The development of novel, easily isolable crystalline intermediates is another key strategy, as it allows for purification by simple filtration, thus avoiding laborious and costly column chromatography at multiple stages of the synthesis. google.com Such process improvements not only enhance efficiency but also lead to a final API with higher purity and fewer process-related impurities. google.com

Impurity Identification, Characterization, and Synthesis

The complex, multi-step synthesis and the inherent stability of the Aliskiren molecule mean that various impurities can arise. veeprho.com These can be process-related (from starting materials, intermediates, or by-products) or degradation products that form during manufacturing or storage. veeprho.com Rigorous identification and control of these impurities are mandated by regulatory bodies like the ICH. veeprho.comresearchgate.net

Forced degradation, or stress testing, is a critical component of pharmaceutical development. It involves subjecting the drug substance to harsh conditions to deliberately generate degradation products. nih.govdntb.gov.ua This helps to establish the intrinsic stability of the molecule, understand potential degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its impurities. researchgate.netdntb.gov.ua

For Aliskiren Fumarate, forced degradation studies have been conducted according to ICH and WHO guidelines. nih.gov These studies typically expose Aliskiren to a range of stress conditions, including:

Acidic Hydrolysis (e.g., using 2N HCl) researchgate.net

Basic Hydrolysis (e.g., using 2N NaOH) researchgate.net

Oxidative Degradation (e.g., using 20% H₂O₂) researchgate.net

Thermal Degradation (e.g., exposure to 105°C) researchgate.net

Photolytic Degradation (e.g., exposure to UV light) researchgate.netresearchgate.net

Neutral Hydrolysis (e.g., refluxing in water) researchgate.net

In one study, these stress conditions resulted in the formation of six distinct degradation products in a solution state. nih.gov Such studies are essential for predicting the stability of the drug product under various storage and handling conditions. dntb.gov.ua

Once degradation products are generated, their structures must be elucidated to understand the degradation mechanism and assess their potential impact. nih.gov Modern analytical techniques are indispensable for this task. High-Performance Liquid Chromatography (HPLC) is the primary method for separating impurities from the parent drug. veeprho.comresearchgate.net For structural characterization, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF), are employed. nih.govresearchgate.net

Researchers first establish a complete mass fragmentation pathway for Aliskiren itself using MS/TOF and tandem MS (MSn) data. nih.govresearchgate.net This baseline is then used to analyze the LC-MS/TOF data of the degradation products to deduce their structures. nih.gov For unambiguous confirmation, impurities are sometimes isolated using preparative chromatography and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. nih.govresearchgate.net

Studies on Aliskiren have revealed interesting degradation pathways, including hydrolysis of amide groups followed by intramolecular cyclization to form lactam impurities. nih.gov Another identified pathway is O-demethylation at the phenyl-propoxy side chain, which can be followed by further oxidation to a carboxylic acid derivative. researchgate.net Process-related impurities can include unreacted intermediates, stereoisomers (such as the SSSR-isomer), and by-products from coupling reactions. veeprho.com

Table 2: Analytical Techniques for Aliskiren Impurity Profiling

| Technique | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC/RP-LC) | Separation and quantification of Aliskiren and its related impurities. | veeprho.comresearchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/TOF) | Identification and structural elucidation of unknown or trace impurities. | veeprho.comnih.govresearchgate.net |

| Tandem Mass Spectrometry (MSn) | Establishing fragmentation pathways for structural confirmation. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Definitive structural confirmation of isolated impurities. | nih.govresearchgate.net |

| Gas Chromatography (GC) | Quantification of residual solvents. | veeprho.com |

Synthetic Routes for Impurity Reference Standards

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). For Aliskiren fumarate, a complex molecule with four chiral centers, the potential for process-related impurities and degradation products necessitates the availability of well-characterized reference standards. google.com The synthesis of these reference standards is crucial for developing and validating analytical methods used to quantify impurities in the final drug substance. veeprho.comcbijournal.com These synthetic routes are often derived from the primary manufacturing process of Aliskiren itself, involving deliberate modifications to produce specific impurities or by isolating and characterizing unexpected by-products. google.comcbijournal.com

Impurities in Aliskiren can be broadly categorized as process-related impurities, which include unreacted starting materials, intermediates, and by-products from side reactions, and degradation products that form during storage or under stress conditions. veeprho.com Research efforts have focused on developing specific synthetic pathways to obtain pure samples of these compounds for use as reference markers. cbijournal.comgoogleapis.com

Detailed Research Findings

Research has led to the successful synthesis and characterization of numerous Aliskiren-related impurities. These efforts provide a deeper understanding of how such impurities are formed and enable their precise detection in the API.

One comprehensive study detailed the synthesis of eleven different related substances. cbijournal.com The general synthetic strategy was adapted from a known route for Aliskiren, which involves key steps such as the stereoselective bromo-lactonization of a diene ester, nucleophilic substitution of the resulting bromide with sodium azide, and subsequent condensation with 3-amino-2,2-dimethylpropanamide. cbijournal.com The final steps typically involve the reduction of the azido (B1232118) group to a primary amine, followed by salt formation with fumaric acid. cbijournal.com

By modifying this pathway, specific impurities were synthesized. For example:

N-BOC Aliskiren: This impurity standard, which is also a key protected intermediate in some synthetic routes, can be prepared by introducing a tert-Butoxycarbonyl (BOC) protecting group onto the primary amine. google.comderpharmachemica.com The final deprotection step is simply omitted to yield the N-BOC Aliskiren reference standard.

Amino Lactone Impurity: This is a crucial chiral intermediate in the Aliskiren synthesis. cbijournal.comderpharmachemica.com Its isolation as a reference standard is straightforward as it is a precursor to the main amide-coupling reaction.

Diastereomeric Impurities: Given Aliskiren's four chiral centers, the formation of diastereomers is a significant challenge. google.com Specific synthetic routes have been developed to control the stereochemistry and minimize these impurities. google.com The (2R,4S,5S,7S) diastereomer has been synthesized and characterized as a reference standard to control the stereochemical purity of the final product. cbijournal.comgoogle.com Similarly, the SSSR isomer has been identified and is available as a reference material. pharmaffiliates.com

Desmethoxy Aliskiren: The synthesis of this impurity involves using a starting material that lacks the methoxypropoxy group on the phenyl ring, with the rest of the synthetic sequence remaining largely unchanged. derpharmachemica.com

Other identified impurities that have been prepared as reference standards include Michael adducts, Hydroxy Aliskiren, and various ether-cleavage related substances. cbijournal.comderpharmachemica.comderpharmachemica.com The preparation of these standards often involves forced degradation studies (e.g., hydrolysis, oxidation) to generate the impurities, which are then isolated and characterized using techniques like LC-MS. derpharmachemica.comdntb.gov.ua

The table below summarizes some of the key impurities of Aliskiren fumarate that have been synthesized for use as reference standards.

Table 1: Key Aliskiren Impurities and Their Origin

| Impurity Name | CAS Number | Type | Origin / Synthetic Note |

|---|---|---|---|

| Aliskiren Acid Impurity | 173400-13-0 | Process / Degradation | Results from hydrolysis of the primary amide. derpharmachemica.com |

| Amino Lactone Impurity | 900811-48-5 | Process | A key chiral intermediate in the Aliskiren synthesis. derpharmachemica.com |

| N-Boc Aliskiren | 173338-07-3 | Process | A protected intermediate from the synthetic route. derpharmachemica.com |

| Aliskiren Hemifumarate (SSSR isomer) | 1630036-82-6 | Process | A diastereomer formed due to incomplete stereochemical control. pharmaffiliates.com |

| Hydroxy Aliskiren-1 | 1387537-88-8 | Process / Degradation | An oxidation or process-related impurity. derpharmachemica.comderpharmachemica.com |

| Desmethoxy Aliskiren | 1387537-87-7 | Process | Synthesized from a starting material lacking the methoxy (B1213986) group. derpharmachemica.com |

| Aliskiren Dimer Impurity | Not Available | Process | A dimeric by-product that can form during synthesis. google.com |

| Aliskiren Enantiomer (RRRR Isomer) | 1630036-76-8 | Process | The enantiomer of Aliskiren. pharmaffiliates.com |

The development of these synthetic routes is a continuous process, aiming to identify and create standards for any new impurities that may arise from process optimization or changes in manufacturing.

Compound Names

The following table lists the chemical compounds mentioned in this article.

Advanced Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. It is widely used in pharmaceutical analysis for structural elucidation, conformational analysis, and impurity identification. researchgate.netoup.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous structural confirmation of aliskiren (B1664508). researchgate.net Techniques such as 1H NMR, 13C NMR, and DEPT-135 are employed in 1D NMR analysis, while 2D NMR involves experiments like COSY, HSQC, and HMBC. researchgate.net

In the analysis of aliskiren, 1H NMR provides information on the chemical environment of protons, while 13C NMR details the carbon framework. scielo.org.mx For instance, studies have reported the use of 1H and 13C NMR to confirm the structure of aliskiren and its degradation products. researchgate.net The measured 1H and 13C NMR spectra of the free aliskiren ligand have been shown to be in agreement with reported values. scielo.org.mx

2D NMR techniques are particularly valuable for establishing connectivity between different atoms within the molecule. researchgate.net For example, Correlation Spectroscopy (COSY) helps identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range proton-carbon couplings. researchgate.net These techniques have been instrumental in characterizing the degradation products of aliskiren, including instances of hydrolysis followed by cyclization. researchgate.net

The conformational behavior of aliskiren has also been investigated using 2D-NMR spectroscopy in different solvents. nih.gov These studies revealed that aliskiren adopts a U-shaped conformation in aqueous solutions, while in dimethylformamide (DMF), it exists in a more "extended" conformation, which is more similar to its receptor-bound state. nih.gov

Table 1: Key NMR Techniques for Aliskiren Fumarate (B1241708) Analysis

| NMR Technique | Application in Aliskiren Fumarate Analysis |

| 1H NMR | Provides information on the chemical environment of protons. scielo.org.mx |

| 13C NMR | Details the carbon framework of the molecule. scielo.org.mx |

| DEPT-135 | Differentiates between CH, CH2, and CH3 groups. researchgate.net |

| COSY | Identifies proton-proton couplings. researchgate.net |

| HSQC | Correlates protons to their directly attached carbons. researchgate.net |

| HMBC | Reveals longer-range proton-carbon couplings. researchgate.net |

Spectrophotometric Methods (e.g., UV Spectroscopy)

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used for the quantitative determination of aliskiren in pharmaceutical formulations due to their simplicity, cost-effectiveness, and speed. scielo.brresearchgate.net

Several UV spectrophotometric methods have been developed and validated for the estimation of aliskiren fumarate, both as a single agent and in combination with other drugs. actascientific.comjapsonline.com These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength. The absorbance is directly proportional to the concentration of the drug in the solution, following Beer's law. actascientific.com

For the simultaneous estimation of aliskiren with other drugs like amlodipine (B1666008) or hydrochlorothiazide (B1673439), various spectrophotometric techniques have been employed, including the simultaneous equation method, absorbance ratio method, and first derivative spectroscopy. japsonline.comjournaljpri.com

The selection of the wavelength for analysis is a critical step. For aliskiren, the maximum absorbance (λmax) has been reported at different wavelengths depending on the solvent and the presence of other compounds. For example, a λmax of 280 nm has been used for the quantification of aliskiren. researchgate.netresearchgate.net In other studies, wavelengths such as 271 nm and 279 nm have been utilized. researchgate.netwisdomlib.org When in combination with other drugs, specific wavelengths are chosen to avoid interference. For instance, in a dual-wavelength method for aliskiren and amlodipine, wavelengths of 235.6 nm and 242.2 nm were selected for aliskiren estimation. actascientific.com

The developed UV spectrophotometric methods for aliskiren have been validated according to International Conference on Harmonisation (ICH) guidelines and have demonstrated good linearity, accuracy, precision, and robustness. scielo.brjapsonline.com Linearity has been established in concentration ranges such as 40 to 100 μg/mL and 6 to 300 μg/mL. scielo.brjapsonline.com

Table 2: Examples of UV Spectrophotometric Methods for Aliskiren Fumarate

| Method Type | Wavelength(s) (nm) | Application | Linearity Range (µg/mL) | Reference |

| UV Spectrophotometry | 279 | Determination in tablets | 40 - 100 | researchgate.net |

| UV Spectrophotometry | 280 | Quantification | Not Specified | researchgate.netresearchgate.net |

| Simultaneous Equation Method | 271 and 280 | Simultaneous estimation with hydrochlorothiazide | 6 - 300 | japsonline.com |

| Absorbance Ratio Method | 255 and 271 | Simultaneous estimation with hydrochlorothiazide | 6 - 300 | japsonline.com |

| First Derivative Spectroscopy | 241 and 280.2 | Simultaneous estimation with hydrochlorothiazide | 6 - 300 | japsonline.com |

| Dual Wavelength Method | 235.6 and 242.2 | Simultaneous estimation with amlodipine | 25 - 300 | actascientific.com |

Emerging Research Areas and Future Perspectives

Refinement of RAAS Inhibition Strategies

A primary focus of ongoing research is the refinement of RAAS inhibition to achieve a more complete and effective blockade. redalyc.orgecrjournal.com While agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs) are effective, they lead to a reactive increase in plasma renin activity (PRA), which may limit their long-term efficacy and contribute to phenomena like "aldosterone escape." nih.govnih.goveshonline.org Aliskiren (B1664508), by directly targeting renin, the rate-limiting step of the RAAS cascade, prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing PRA and the formation of both angiotensin I and angiotensin II. redalyc.orgahajournals.org

Research has increasingly focused on combination therapies to leverage these different mechanisms of action. patsnap.com Studies have shown that combining aliskiren with other antihypertensives such as hydrochlorothiazide (B1673439) (HCTZ), ACE inhibitors (like ramipril), or ARBs (like valsartan (B143634) and irbesartan) can result in greater blood pressure reductions than monotherapy. ahajournals.orgnih.govresearchgate.net This approach not only enhances antihypertensive efficacy but also addresses the compensatory renin increase seen with other RAAS inhibitors. nih.govjmcp.orgnih.gov For instance, when aliskiren is added to an ARB or ACE inhibitor, it buffers the reactive rise in PRA caused by these agents, suggesting a more comprehensive suppression of the RAAS. nih.goveshonline.orgnih.gov This strategy of dual RAAS blockade has been investigated for its potential to offer improved end-organ protection, particularly in patients with hypertension, diabetes, and kidney disease. nih.govnih.gov

Table 1: Effects of Aliskiren in Combination Therapy on RAAS Components

| Combination Therapy | Effect on Plasma Renin Activity (PRA) | Key Finding | Source |

|---|---|---|---|